Synthetic Utility: Enabling Protein‑Synthesis Inactivators via Regiospecific Vicinal Diol
5,6‑Dihydroxyisobenzofuran‑1(3H)‑one serves as the essential phthalic anhydride building block in the synthesis of small‑molecule inhibitors that inactivate protein synthesis, as described in patent WO2010053606 . While generic phthalide (unsubstituted isobenzofuran‑1(3H)‑one) or other dihydroxy isomers (e.g., 4,5‑dihydroxy‑ or 5,7‑dihydroxyphthalide) lack the specific 5,6‑vicinal‑diol arrangement required to construct the key pharmacophore, the target compound provides the precise regiospecificity needed for the patented route. This constitutes a qualitative but critical differentiation: without this isomer, the synthesis detailed in the patent cannot be executed without a complete re‑design of the synthetic pathway.
| Evidence Dimension | Synthetic utility as a protein‑synthesis‑inhibitor intermediate |
|---|---|
| Target Compound Data | Key intermediate in WO2010053606 (qualitative, essential role) |
| Comparator Or Baseline | Generic phthalide or alternative dihydroxyphthalide isomers (not suitable for the same route) |
| Quantified Difference | Not applicable; differentiation is based on regiospecific requirement rather than a numerical parameter |
| Conditions | Patent WO2010053606; synthetic organic chemistry route |
Why This Matters
For a procurement team aiming to replicate a published inhibitor series, only the 5,6‑dihydroxy isomer can deliver the specified synthetic intermediate, directly impacting project timelines and the validity of patent data.
